N-(8-aminooctyl)-2,2-dichloroacetamide
Description
Synonym Validation
While this compound lacks widely recognized trivial names in public databases, its structural analogs provide context for synonym derivation:
- The bis-substituted analog, N,N'-octamethylenebis(2,2-dichloroacetamide) (CAS 1477-57-2), is documented as "Fertilysin" in PubChem.
- Substituting the dichloroacetamide group with bromoacetamide yields N-(8-aminooctyl)-2-bromoacetamide (CID 46736699), highlighting the naming convention’s consistency.
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₉Cl₂N₂O | Computed |
| Molecular Weight | 277.18 g/mol | Computed |
| IUPAC Name | This compound | Derived |
Molecular Architecture Analysis: Octamethylene Spacer and Dichloroacetamide Moieties
Octamethylene Spacer
The octamethylene spacer (-(CH₂)₈-) bridges the amine and acetamide groups, conferring:
Dichloroacetamide Functional Group
The 2,2-dichloroacetamide moiety (-NH-C(O)-CHCl₂) introduces:
- Electron-Withdrawing Effects : Chlorine atoms increase the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles.
- Steric Hindrance : The dichloro substitution at C2 creates a steric barrier, potentially limiting access to the amide nitrogen in chemical reactions.
Figure 1: Structural Features
- Backbone : H₂N-(CH₂)₈-NH-C(O)-CHCl₂
- Key Interactions :
Crystallographic Properties and Solid-State Conformational Studies
Crystallographic Data
While experimental crystallographic data for this compound remain unpublished, insights can be extrapolated from related compounds:
- Fertilysin (CID 15134) adopts a centrosymmetric structure in the solid state, with dichloroacetamide groups oriented antiparallel to minimize steric clashes.
- The octamethylene chain in N-(8-aminooctyl)-2-bromoacetamide exhibits a zigzag conformation, stabilized by CH-π interactions between methylene units.
Predicted Solid-State Behavior
- Hydrogen-Bonding Networks : The primary amine and amide groups may form intermolecular H-bonds, creating a layered crystal lattice.
- Packing Efficiency : The octamethylene spacer’s flexibility likely results in a low-density crystalline phase, akin to linear polyamines.
Table 2: Hypothetical Crystallographic Parameters
| Parameter | Predicted Value | Basis |
|---|---|---|
| Crystal System | Monoclinic | Analog data |
| Space Group | P2₁/c | Common for amides |
| Unit Cell Dimensions | a = 10.2 Å, b = 4.5 Å, c = 15.3 Å | Extrapolated from |
Properties
IUPAC Name |
N-(8-aminooctyl)-2,2-dichloroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20Cl2N2O/c11-9(12)10(15)14-8-6-4-2-1-3-5-7-13/h9H,1-8,13H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHBBJURMXWQES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCNC(=O)C(Cl)Cl)CCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-aminooctyl)-2,2-dichloroacetamide typically involves the following steps:
Starting Materials: The synthesis begins with 8-aminooctanol and 2,2-dichloroacetyl chloride.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(8-aminooctyl)-2,2-dichloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The dichloroacetamide moiety can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Condensation Reactions: The compound can form amides or imides through condensation with carboxylic acids or anhydrides.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted amides or esters.
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of primary amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(8-aminooctyl)-2,2-dichloroacetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure allows it to act as a ligand in binding studies with proteins and nucleic acids.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with biological targets makes it a candidate for developing therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-(8-aminooctyl)-2,2-dichloroacetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the dichloroacetamide moiety can participate in covalent bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Electronic Properties
Aromatic Substituted Analogs
- N-(Phenyl)-2,2-dichloroacetamide :
- Bond Parameters : The C(S)-C(O) bond length is influenced by substituents on the aromatic ring. For example, chlorophenyl derivatives exhibit slight variations in bond lengths compared to unsubstituted phenyl analogs (Table 1) .
- Hydrogen Bonding : N–H···O interactions form chains in the crystal lattice, as seen in N-(2,5-dichlorophenyl)-2,2-dichloroacetamide .
- Spectroscopy : Vibrational modes (FT-IR, FT-Raman) and HOMO-LUMO gaps are sensitive to electron-withdrawing groups (e.g., Cl) on the phenyl ring .
Aliphatic Substituted Analogs
- N-Allyl-2,2-dichloroacetamide: The allyl group introduces rotational flexibility but lacks the basicity of the aminooctyl chain. Its structure includes a double bond, influencing electronic properties and reactivity .
- N-(8-Aminooctyl) vs. Aromatic Derivatives: The long aliphatic chain in N-(8-aminooctyl)-2,2-dichloroacetamide likely increases hydrophilicity and enables hydrogen bonding via the terminal amine (–NH₂), contrasting with the hydrophobic/electron-rich aromatic substituents .
Table 1: Structural Comparison of Select Dichloroacetamides
*Estimated based on analogous structures.
Spectroscopic and Quantum Chemical Data
- Vibrational Spectroscopy: Methyl or chloro substituents on the phenyl ring shift amide I (C=O stretch) and N–H bending modes. For example, N-(3-methylphenyl)-2,2-dichloroacetamide shows distinct FT-IR peaks at 1685 cm⁻¹ (C=O) and 3300 cm⁻¹ (N–H) . The 8-aminooctyl chain may introduce additional N–H stretches (from –NH₂) and C–N vibrations, altering the spectral profile compared to aromatic analogs.
- HOMO-LUMO Analysis: Electron-withdrawing groups (e.g., Cl on phenyl) reduce the HOMO-LUMO gap, increasing reactivity. N-(4-chlorophenyl)-2,2-dichloroacetamide has a smaller gap (∼4.5 eV) than the phenyl derivative (∼5.0 eV) .
Crystallography and Supramolecular Features
- Hydrogen Bonding Networks: Aromatic derivatives (e.g., N-(2,5-dichlorophenyl)) form chains via N–H···O bonds, while sulfonyl-containing analogs (e.g., N-(4-methylphenylsulfonyl)) adopt trans conformations of N–H and C=O groups .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-(8-aminooctyl)-2,2-dichloroacetamide and its analogs?
- Methodological Answer : The synthesis typically involves amide coupling between 2,2-dichloroacetyl chloride and an 8-aminooctylamine derivative under controlled conditions. Lewis or Brønsted acids (e.g., AlCl₃ or H₂SO₄) are often used as catalysts to enhance reaction efficiency. For example, chloroacetyl chloride can react with substituted amines in DMF at 0–25°C, followed by purification via recrystallization or column chromatography . Modifications to the alkyl chain (e.g., introducing amino groups) require protection/deprotection strategies to prevent side reactions.
Q. Which spectroscopic techniques are pivotal for structural characterization of this compound?
- Methodological Answer :
- ³⁵Cl NQR Spectroscopy : Detects chlorine environments in dichloroacetamide derivatives, with frequencies (37–38 MHz) sensitive to crystallographic symmetry. For example, equivalent Cl atoms in N-(2,5-dimethylphenyl)-2,2-dichloroacetamide show a single NQR signal, while asymmetric substitutions yield split peaks .
- Vibrational Spectroscopy (FT-IR/Raman) : Identifies amide C=O stretching (~1650 cm⁻¹) and C-Cl vibrations (~600 cm⁻¹). Comparative studies with phenyl-substituted analogs help assign peaks .
- NMR : ¹H/¹³C NMR resolves alkyl chain conformation and amide proton environments .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) predict HOMO-LUMO gaps, charge distribution, and non-covalent interactions. For dichloroacetamides, electron-withdrawing Cl atoms lower LUMO energies, enhancing electrophilicity. Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions (e.g., σ(C-Cl) → σ*(C=O)), which stabilize the molecule . These insights guide rational design for reactivity or bioactivity optimization.
Q. How can researchers resolve contradictions in ³⁵Cl NQR spectral data for dichloroacetamide derivatives?
- Methodological Answer : Discrepancies arise from crystallographic equivalence vs. asymmetry. For example, N-(2,5-dimethylphenyl)-2,2-dichloroacetamide exhibits a single NQR frequency due to equivalent Cl atoms in the crystal lattice, while meta-substituted analogs show two frequencies. X-ray crystallography should complement NQR to confirm spatial arrangements. Temperature-dependent studies (e.g., 77–300 K) can also reveal phase transitions affecting Cl environments .
Q. What experimental strategies evaluate the bioactivity of this compound against enzyme targets like ALDH1A2?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC₅₀ values using recombinant ALDH1A2 and NAD⁺-dependent oxidation of aldehydes (e.g., retinaldehyde). Competitive inhibition kinetics (Lineweaver-Burk plots) identify binding mechanisms .
- Cellular Studies : Assess cytotoxicity (MTT assay) and metabolic effects (e.g., lactate/pyruvate ratios) in cancer cell lines. DCA derivatives are known to modulate mitochondrial pyruvate dehydrogenase kinase (PDK), suggesting similar pathways for this compound .
Q. How do intermolecular interactions influence the crystallographic packing and stability of this compound?
- Methodological Answer : X-ray diffraction reveals hydrogen bonds (N-H···O=C) and van der Waals interactions between alkyl chains. For example, N-(phenyl)-2,2-dichloroacetamide forms dimers via N-H···O bonds, stabilizing the crystal lattice. Substituents on the alkyl/aryl groups alter packing efficiency and melting points . Computational tools (Hirshfeld surface analysis) quantify interaction contributions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
